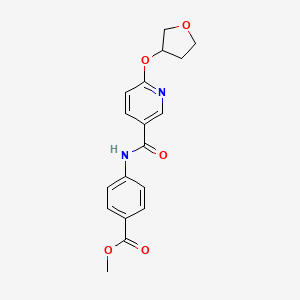

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate” is a complex organic compound. It contains a tetrahydrofuran group, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . It also contains a nicotinamido group, which is derived from nicotinamide, a form of vitamin B3 .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydrofuran group would introduce a ring structure, while the nicotinamido and benzoate groups would likely be attached at specific positions on this ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms adjacent to the oxygen (the alpha carbons) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar tetrahydrofuran ring and the potentially charged nicotinamido group could influence its solubility, while the benzoate group could potentially influence its acidity .Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis has explored the roles of benzoate and nicotinamide derivatives in catalysis and the synthesis of complex molecules. For example, the preparation and characterization of zinc(II) benzoate complexes with pyridine-based ligands, including nicotinamide, highlight the utility of these compounds in forming coordination polymers with potential applications in catalysis and material science (Zeleňák, Sabo, Massa, & Llewellyn, 2004). Similarly, the synthesis of novel quinuclidinone derivatives, including benzoate moieties as potential anti-proliferative agents, indicates the pharmaceutical applications of these compounds (Soni, Sanghvi, Devkar, & Thakore, 2015).

Material Science and Engineering

In material science, the development of new compounds often involves the functionalization of benzoate or nicotinamide structures for the creation of novel materials. For instance, the study on the efficient synthesis of new inhibitors against corrosion of mild steel in acidic media using benzoate derivatives underscores the importance of such compounds in industrial applications (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).

Pharmacology and Drug Development

In the pharmacological domain, the synthesis of compounds with benzoate and nicotinamide groups for potential anti-cancer activities reflects ongoing efforts to discover new therapeutic agents. The design and synthesis of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates as potential anti-cancer agents indicate the relevance of these functional groups in drug development (Soni et al., 2015).

Mechanism of Action

Without more specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use in a biological context, the nicotinamido group could potentially play a role, given that nicotinamide is involved in many biological processes as a component of NAD+ and NADP+ .

Safety and Hazards

properties

IUPAC Name |

methyl 4-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-23-18(22)12-2-5-14(6-3-12)20-17(21)13-4-7-16(19-10-13)25-15-8-9-24-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZRHSBRYAAOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918137.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide](/img/structure/B2918138.png)

![2-Chloro-N-[[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methylpropanamide](/img/structure/B2918141.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2918142.png)

![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2918146.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2918147.png)

![1-(4-{4-[(4-Quinoxalin-2-ylphenoxy)acetyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2918152.png)

![Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2918153.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2918154.png)